Notum pectinacetylesterase-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Notum pectinacetylesterase-1 is a potent inhibitor of the enzyme notum pectinacetylesterase. This enzyme plays a crucial role in the modulation of pectin acetylation, which is significant in various biological processes, including plant cell wall modification and bone health.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of notum pectinacetylesterase-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Generally, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Notum pectinacetylesterase-1 primarily undergoes hydrolysis reactions, where it acts on acetylated pectin substrates to remove acetyl groups. This reaction is catalyzed by the enzyme’s active site, which contains key residues such as serine, histidine, and aspartic acid .
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of water and occurs under mild conditions, such as neutral pH and ambient temperature. The enzyme notum pectinacetylesterase facilitates this reaction by providing a suitable environment for the cleavage of acetyl groups .
Major Products: The primary product of the hydrolysis reaction catalyzed by this compound is deacetylated pectin, which has altered physical and chemical properties compared to its acetylated form .
Wissenschaftliche Forschungsanwendungen
Notum pectinacetylesterase-1 has a wide range of applications in scientific research, including:
Wirkmechanismus
Notum pectinacetylesterase-1 exerts its effects by inhibiting the enzyme notum pectinacetylesterase. This inhibition occurs through the binding of this compound to the enzyme’s active site, preventing the hydrolysis of acetylated pectin. The key molecular targets involved in this mechanism include the active site residues serine, histidine, and aspartic acid . This inhibition leads to the accumulation of acetylated pectin, which can affect various biological processes, including cell wall modification and bone health .
Vergleich Mit ähnlichen Verbindungen
Notum pectinacetylesterase-1 is unique in its high potency and specificity for notum pectinacetylesterase. Similar compounds include:
2-phenoxyacetamides: A class of compounds that inhibit notum pectinacetylesterase by mediating the O-depalmitoleoylation of Wnt proteins, thereby affecting Wnt signaling.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications. This compound stands out due to its effectiveness in modulating bone health and its potential therapeutic applications in bone disorders .
Eigenschaften
Molekularformel |
C14H14N4O2S2 |
---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C14H14N4O2S2/c1-7-4-10(18-20-7)17-11(19)5-21-13-12-8(2)9(3)22-14(12)16-6-15-13/h4,6H,5H2,1-3H3,(H,17,18,19) |
InChI-Schlüssel |
NJMSPMSFXZTGAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=NC3=C2C(=C(S3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.